![molecular formula C11H11ClN2O B2965682 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 790263-78-4](/img/structure/B2965682.png)
1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound “1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Chloroacetyl chloride, a component of this compound, is known to react with water and other protic compounds such as amines, alcohols, generating hydrochloric acid .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid. It has a molar mass of 112.94 g/mol, a density of 1.42 g/mL, and it reacts with water .Scientific Research Applications
- Chloroacetylphenylpyrazole derivatives have shown promise as potential drug candidates. Researchers explore their pharmacological activities, such as anti-inflammatory, analgesic, and antitumor effects . These compounds could serve as lead structures for designing novel drugs.
- Chloroacetylphenylpyrazole derivatives exhibit selective antitumor activity by inducing cell apoptosis and inhibiting glycolysis processes . Investigating their mechanisms of action and optimizing their efficacy could lead to new cancer therapies.
- SACs play a crucial role in catalysis due to their high activity and selectivity. Chloroacetylphenylpyrazole can be used as a ligand to stabilize metal atoms on carbon supports, enhancing catalytic performance. For instance, sulfur-doped carbon supported by this compound has been explored as a catalyst for various reactions .
Medicinal Chemistry and Drug Development
Antitumor Activity
Single-Atom Catalysts (SACs)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJUMGCXOOIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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